![molecular formula C14H14N2O3 B1465289 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide CAS No. 676493-96-2](/img/structure/B1465289.png)
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide
Descripción general
Descripción
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide is a chemical compound that features a nicotinamide moiety linked to a phenoxy group substituted with a hydroxyethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide typically involves the reaction of 6-chloronicotinamide with 4-(2-hydroxyethyl)phenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion displaces the chlorine atom on the nicotinamide ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group on the nicotinamide ring can be reduced to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: 6-[4-(2-Carboxy-ethyl)-phenoxy]-nicotinamide.
Reduction: 6-[4-(2-Hydroxy-ethyl)-phenoxy]-aminonicotinamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the nicotinamide moiety can participate in redox reactions. These interactions can modulate enzymatic activities and cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[4-(2-Hydroxy-ethyl)-phenoxy]-pyridine
- 6-[4-(2-Hydroxy-ethyl)-phenoxy]-benzamide
- 6-[4-(2-Hydroxy-ethyl)-phenoxy]-quinoline
Uniqueness
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide is unique due to the presence of both the nicotinamide and phenoxy moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Propiedades
IUPAC Name |
6-[4-(2-hydroxyethyl)phenoxy]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-14(18)11-3-6-13(16-9-11)19-12-4-1-10(2-5-12)7-8-17/h1-6,9,17H,7-8H2,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAZQVPOWODTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)OC2=NC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

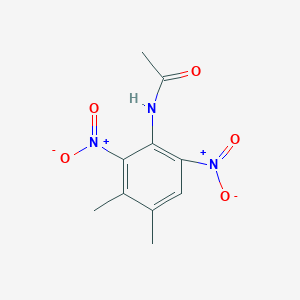

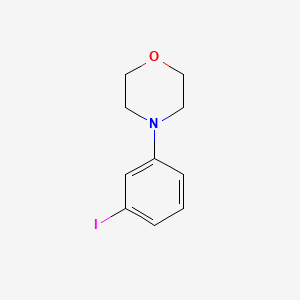

![2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1465215.png)

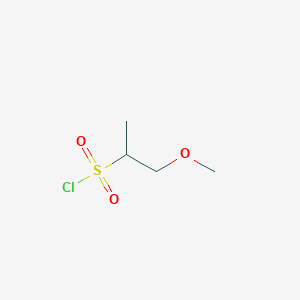

![N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide](/img/structure/B1465220.png)
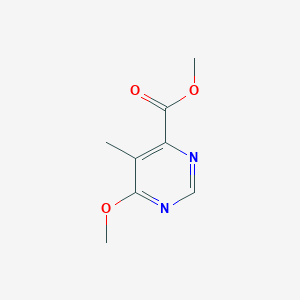
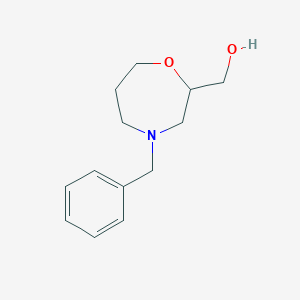
![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)

